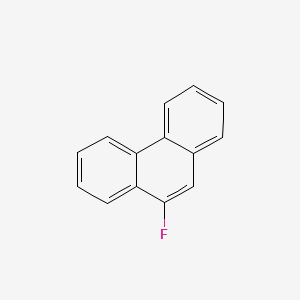

9-Fluorophenanthrene

Description

The exact mass of the compound 9-Fluorophenanthrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Fluorophenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Fluorophenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-fluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVPCMDDAOQHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196012 | |

| Record name | Phenanthrene, 9-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-21-1 | |

| Record name | 9-Fluorophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluorophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-FLUOROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6NU9M3M2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 9-Fluorophenanthrene from 9-aminophenanthrene

An In-depth Technical Guide to the Synthesis of 9-Fluorophenanthrene from 9-Aminophenanthrene

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 9-fluorophenanthrene from its corresponding amine precursor, 9-aminophenanthrene. The primary focus is on the Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry. This document moves beyond a simple recitation of steps to dissect the underlying chemical principles, causality behind experimental choices, and critical safety considerations inherent to the process. It is designed for researchers, medicinal chemists, and process development scientists who require a robust and well-understood methodology for the preparation of polycyclic aromatic fluorides. The guide includes a detailed, field-tested protocol, mechanistic insights, and a discussion of modern advancements that enhance the safety and efficiency of this classic transformation.

Introduction: The Strategic Importance of Aromatic Fluorination

The introduction of a fluorine atom into an aromatic scaffold is a pivotal strategy in modern drug discovery and materials science. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 9-Fluorophenanthrene serves as a valuable synthon and a core structural motif in the development of advanced materials and pharmaceutical agents.

The conversion of an aromatic amine to an aryl fluoride is a non-trivial transformation. While direct fluorination is often too reactive and non-selective, the Balz-Schiemann reaction, first reported in 1927, remains a reliable and widely applicable method.[1] This guide focuses on the practical application of this reaction to the phenanthrene system, providing a detailed pathway from 9-aminophenanthrene to the target 9-fluorophenanthrene.

The Balz-Schiemann Reaction: A Mechanistic Dissection

The Balz-Schiemann reaction is a multi-step process that transforms a primary aromatic amine into an aryl fluoride.[2] The transformation proceeds via the formation and subsequent thermal decomposition of an intermediate aryldiazonium tetrafluoroborate salt.[3][4]

The overall reaction can be summarized in three critical stages:

-

Diazotization: The primary amine (9-aminophenanthrene) is converted into a 9-phenanthrenediazonium salt using nitrous acid (HNO₂), which is generated in situ.

-

Salt Formation: The diazonium salt is treated with fluoroboric acid (HBF₄), causing the precipitation of the relatively stable 9-phenanthrenediazonium tetrafluoroborate.[3]

-

Fluoro-dediazoniation: The isolated diazonium tetrafluoroborate is heated, leading to decomposition that yields the final aryl fluoride, nitrogen gas, and boron trifluoride.[2]

The accepted mechanism involves an SN1-type process where thermal decomposition generates a highly reactive aryl cation intermediate.[5][6] This cation is then trapped by the fluoride anion from the tetrafluoroborate counterion.[6]

Caption: The Balz-Schiemann Reaction Mechanism.

Critical Safety Mandate: The Hazard of Diazonium Salts

Trustworthiness Pillar: Before any experimental work, it is imperative to understand and mitigate the risks associated with diazonium salts. Aryldiazonium salts, particularly when dry, are thermally unstable and can be sensitive to shock and friction, posing a significant explosion hazard.[7][8][9]

Cardinal Safety Rules:

-

Assume Explosive Potential: Unless proven otherwise, all isolated diazonium salts should be treated as potentially explosive.[8]

-

Temperature Control: The diazotization step must be performed at low temperatures (typically 0–5 °C) to prevent premature and uncontrolled decomposition of the diazonium salt.[7]

-

Scale Limitation: It is strongly recommended to handle no more than 0.75 mmol of an isolated diazonium salt at one time, especially during initial explorations.[9]

-

Handling Precautions: Avoid scratching or grinding the dried solid diazonium salt with metal spatulas; use plastic or wood instead.[7]

-

Isolation: Never allow diazonium salts to precipitate or dry out of solution unintentionally.[7] When isolating the tetrafluoroborate salt, do so with extreme care and behind a blast shield.

-

Quenching: Any residual diazonium compounds in the final reaction mixture should be quenched before workup and disposal.

Detailed Experimental Protocol: Synthesis of 9-Fluorophenanthrene

This protocol is a self-validating system, incorporating checkpoints and expected observations to ensure procedural integrity.

Reagents and Materials

| Reagent/Material | Molecular Formula | M. W. ( g/mol ) | Quantity | Notes |

| 9-Aminophenanthrene | C₁₄H₁₁N | 193.24 | 5.00 g (25.86 mmol) | Starting Material[10] |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~15 mL | |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.88 g (27.25 mmol) | Dissolved in ~8 mL water |

| Fluoroboric Acid | HBF₄ | 87.81 | ~8 mL (48-50% in H₂O) | Fluoride source |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For washing |

| Deionized Water | H₂O | 18.02 | As needed | |

| Starch-Iodide Paper | - | - | Strips | For testing excess HNO₂ |

Part A: Diazotization & Salt Formation

-

Amine Suspension: In a 250 mL beaker, suspend 5.00 g (25.86 mmol) of 9-aminophenanthrene in 50 mL of deionized water. Add 15 mL of concentrated hydrochloric acid. Stir the mixture, which may not fully dissolve, and cool to 0 °C in an ice-salt bath.

-

Expertise Note: The use of a strong acid like HCl is essential to form the amine salt (Ar-NH₃⁺Cl⁻), which is more soluble and reactive towards the nitrosating agent.

-

-

Nitrite Addition: Prepare a solution of 1.88 g (27.25 mmol) of sodium nitrite in ~8 mL of water. Using a dropping funnel, add this solution dropwise to the cold, stirring amine suspension over 20-30 minutes. The temperature must be strictly maintained between 0 and 5 °C.

-

Expertise Note: The slow, dropwise addition of NaNO₂ prevents a dangerous buildup of nitrous acid and localized warming, which could lead to violent decomposition.

-

-

Reaction Monitoring: After the addition is complete, stir the reaction for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates excess HNO₂. If the test is negative, add a small amount of additional nitrite solution until a positive test is obtained.

-

Trustworthiness Pillar: This checkpoint ensures the complete conversion of the primary amine to the diazonium salt. Incomplete diazotization will lead to lower yields and impurities.

-

-

Precipitation of Tetrafluoroborate Salt: To the cold diazonium salt solution, add 8 mL of 50% fluoroboric acid (HBF₄) dropwise with continuous stirring. A precipitate of 9-phenanthrenediazonium tetrafluoroborate should form.

-

Crystallization: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

Part B: Isolation of the Diazonium Intermediate

-

Filtration: Collect the precipitated 9-phenanthrenediazonium tetrafluoroborate by vacuum filtration using a Büchner funnel.

-

Safety Note: Perform this step behind a blast shield. Do not let the filter cake dry completely on the funnel if you can avoid it.

-

-

Washing: Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally, diethyl ether.

-

Expertise Note: Washing with water removes inorganic salts. The methanol and ether washes facilitate drying by removing water. The salt is less soluble in these organic solvents.

-

-

Drying: Carefully transfer the solid to a watch glass or petri dish and press it between filter papers to remove most of the solvent. Allow it to air-dry in a well-ventilated fume hood, away from heat, light, and vibration. The yield of the dried diazonium salt should be recorded.

Part C: Thermal Decomposition (Fluoro-dediazoniation)

-

Setup: Place the completely dry 9-phenanthrenediazonium tetrafluoroborate powder in a flask equipped with an air condenser or a distillation setup leading to a fume hood scrubber to handle the evolved BF₃ gas.

-

Pyrolysis: Heat the flask gently and carefully with a sand bath or heating mantle. The decomposition usually begins between 100-150 °C.[11] The solid will melt, and vigorous evolution of nitrogen and boron trifluoride gas will occur.

-

Expertise Note: The decomposition can be highly exothermic.[5] Heating should be gradual to maintain control. Performing the decomposition in small portions is a prudent safety measure.

-

-

Completion: Continue heating until the gas evolution ceases. The crude, dark-colored 9-fluorophenanthrene will remain in the flask. Allow the apparatus to cool to room temperature.

Part D: Purification and Characterization

-

Extraction: Dissolve the crude product in a suitable organic solvent like dichloromethane or diethyl ether. Transfer the solution to a separatory funnel and wash it with 5% aqueous sodium bicarbonate solution (to neutralize any acidic residue) and then with water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a solvent like ethanol or hexane.

-

Characterization: The final product, 9-fluorophenanthrene, should be a white solid.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of 9-fluorophenanthrene.

Modern Variations and Process Optimization

While the classic Balz-Schiemann reaction is robust, its reliance on isolating a hazardous intermediate and using high temperatures has prompted the development of safer and more efficient alternatives.

-

In Situ Decomposition: To avoid handling the explosive dry diazonium salt, protocols have been developed where the intermediate is generated and decomposed in a single pot, often in a high-boiling inert solvent.[5]

-

Continuous Flow Reactors: Modern approaches utilize microflow systems to perform the Balz-Schiemann reaction.[14][15] This technology minimizes the volume of hazardous intermediates present at any given time, allows for precise temperature control, and improves overall process safety and scalability, making it highly attractive for industrial applications.[14][15]

-

Alternative Reagents: While fluoroboric acid is traditional, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can sometimes provide better yields.[2][4] Diazotization can also be achieved with nitrosonium salts like [NO]SbF₆.[2]

Conclusion

The synthesis of 9-fluorophenanthrene via the Balz-Schiemann reaction is a powerful and instructive example of aromatic functionalization. This guide provides the necessary technical depth, from mechanistic theory to a detailed, safety-conscious experimental protocol. By understanding the causality behind each step and adhering strictly to safety mandates, researchers can confidently and successfully perform this transformation. The continued evolution of this reaction, particularly through the adoption of flow chemistry, promises to further enhance its utility, safety, and scalability for the next generation of chemical synthesis.

References

- Reactive Chemical Hazards of Diazonium Salts. (2025). ResearchGate.

- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). Journal of Visualized Experiments (JoVE).

- Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. (2025). ACS Publications.

- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2022). Journal of Visualized Experiments (JoVE).

- Diazonium Salts - Report. (n.d.). CAMEO Chemicals, NOAA.

- 9-Fluorophenanthrene. (n.d.). PubChem.

- Diazonium compound. (n.d.). Wikipedia.

- Why are diazonium salts not stored, and what is the reason behind their instability? (2018). Quora.

- Balz Schiemann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu.

- Goldberg, M. A., Ordas, E. P., & Carsch, G. (1947). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Journal of the American Chemical Society.

- Balz–Schiemann reaction. (n.d.). Grokipedia.

- The Balz-Schiemann Reaction. (2019). Scientific Update.

- Balz–Schiemann reaction. (n.d.). Wikipedia.

- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (n.d.). PubMed Central.

- 9-Aminophenanthrene. (n.d.). MedChemExpress.

- 9-fluorophenanthrene. (2025). Chemical Synthesis and Properties Database.

- Diazotization. (n.d.). McGraw Hill's AccessScience.

- 9-Aminophenanthrene. (n.d.). PubChem.

- Diazotisation. (n.d.). Organic Chemistry Portal.

- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (n.d.). ChemRxiv.

- Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S.

- 9-Aminophenanthrene 96% 947-73-9. (n.d.). Sigma-Aldrich.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 9-氨基菲 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. 9-Fluorophenanthrene | C14H9F | CID 96768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 15. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

Introduction: The Significance of 9-Fluorophenanthrene

An In-Depth Technical Guide to the Spectroscopic Properties of 9-Fluorophenanthrene

This guide provides a comprehensive technical overview of the core spectroscopic properties of 9-Fluorophenanthrene (C₁₄H₉F), a fluorinated polycyclic aromatic hydrocarbon (PAH). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data repository. It offers insights into the causality behind experimental choices and provides robust, self-validating protocols for acquiring and interpreting spectroscopic data.

9-Fluorophenanthrene is a substituted phenanthrene, a three-ring aromatic hydrocarbon. The introduction of a fluorine atom at the 9-position significantly influences its electronic properties, making it a valuable molecule for various applications. In spectroscopic studies, the ¹⁹F NMR signal provides a sensitive probe of the local electronic environment, aiding in the understanding of fluorinated PAHs.[1] Furthermore, fluorophenanthrene derivatives serve as critical starting materials in the synthesis of novel chiral ligands for enantioselective catalysis and functional materials.[1] Understanding its spectroscopic signature is paramount for its characterization, quality control, and application in complex systems.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for the unambiguous structural determination of 9-Fluorophenanthrene. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a multi-faceted view of the molecular framework.

Expertise & Experience: The NMR Strategy

For a molecule like 9-Fluorophenanthrene, a comprehensive NMR analysis involves more than just acquiring standard 1D spectra. A logical approach necessitates a specific sequence:

-

¹⁹F NMR: This is often the quickest and most informative starting point. A single, well-defined signal confirms the presence and purity of the fluorinated species.

-

¹H NMR: This spectrum reveals the proton environment. The coupling patterns (J-coupling) between adjacent protons and through-space couplings to the fluorine atom are critical for assigning specific protons.

-

¹³C NMR: This provides information on the carbon skeleton. The large chemical shift of the carbon directly bonded to fluorine (C-F) is a key diagnostic marker.

-

2D NMR (COSY, HSQC, HMBC): While often not required for a simple structure like this, these experiments would be the definitive step to correlate all proton and carbon signals, especially in more complex derivatives.

¹⁹F Nuclear Magnetic Resonance

The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it an excellent NMR probe. The chemical shift of the fluorine atom in 9-Fluorophenanthrene is highly sensitive to its position on the aromatic scaffold, providing a unique fingerprint for the molecule.[1]

¹³C Nuclear Magnetic Resonance

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbon atom directly attached to the fluorine exhibits a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature.

Table 1: Representative ¹³C NMR Chemical Shift Data

| Property | Value | Source |

|---|---|---|

| Literature Reference | P.E.HANSEN, ORG.MAGN.RES.,12,109(1979) | [3] |

| Solvent | CS₂:Acetone-d₆ = 2:1 | [3] |

| Instrument | Varian XL-100 | [2] |

Note: Specific chemical shift values require access to the cited literature or spectral database.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures the acquisition of reliable and reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of 9-Fluorophenanthrene.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for PAHs.

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical lock signal is indicative of good shimming.

-

-

Acquisition of ¹H Spectrum:

-

Set the spectral width to cover the aromatic region (approx. 6-9 ppm).

-

Use a 30° or 45° pulse angle to allow for a short relaxation delay (e.g., 1 second).

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

Acquisition of ¹³C Spectrum:

-

Switch the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the aromatic carbon region (approx. 110-165 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Acquisition of ¹⁹F Spectrum:

-

Switch the probe to the ¹⁹F frequency.

-

A simple pulse-acquire sequence is usually sufficient.

-

The spectral width should be set appropriately based on the expected chemical shift of aromatic fluorides.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the spectra: ¹H and ¹³C are referenced to the residual solvent signal or internal standard (TMS). ¹⁹F is typically referenced to an external standard like CFCl₃.

-

Visualization: NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis of 9-Fluorophenanthrene.

Electronic Spectroscopy: Probing the π-System

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides critical information about the conjugated π-electron system of 9-Fluorophenanthrene.

Expertise & Experience: Understanding PAH Spectra

The parent compound, phenanthrene, exhibits a characteristic UV absorption spectrum with multiple bands corresponding to π → π* transitions.[4] The spectrum is typically marked by fine vibronic structure. The introduction of the fluorine substituent is expected to cause subtle shifts (solvatochromic and substituent effects) in the absorption and emission maxima but preserve the overall spectral shape. The choice of solvent is critical; non-polar solvents like hexane or cyclohexane often resolve the vibronic structure more sharply, while polar solvents can cause band broadening.

UV-Visible Absorption

The absorption spectrum arises from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy orbitals. For phenanthrene derivatives, intense absorption bands are typically observed between 250-380 nm.[5]

Photoluminescence (Fluorescence)

Following absorption of light, the molecule can relax to the ground state by emitting a photon. This fluorescence is characteristic of rigid aromatic systems. The emission spectrum is typically a mirror image of the lowest-energy absorption band and occurs at a longer wavelength (a lower energy), a phenomenon known as the Stokes shift.

Table 2: Spectroscopic Data for Related Fluorophenanthrene Derivatives

| Compound | Substituents | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| P1 | 3-Bromo, 9-cyano | 258, 310, 360 | 420 |

| P3 | 3,9-Dicyano | 265, 325, 380 | 450 |

Data from a study on functionalized fluorophenanthrene derivatives, provided for context.[1]

Experimental Protocol: Absorption and Fluorescence Measurements

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or chloroform) that is transparent in the wavelength range of interest (>250 nm).

-

Stock Solution Preparation: Prepare a concentrated stock solution of 9-Fluorophenanthrene (e.g., 1x10⁻³ M) by accurately weighing the compound and dissolving it in a known volume of the chosen solvent.

-

Working Solution Preparation:

-

For UV-Vis absorption , dilute the stock solution to a concentration that yields an absorbance maximum between 0.5 and 1.0 AU (typically ~1x10⁻⁵ M). This ensures adherence to the Beer-Lambert law.

-

For fluorescence , dilute the stock solution further to a concentration where the absorbance at the excitation wavelength is below 0.1 AU (typically ~1x10⁻⁶ M) to avoid inner filter effects.

-

-

UV-Vis Absorption Measurement:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 200 nm to 450 nm.

-

-

Fluorescence Measurement:

-

Using the absorption spectrum, select an excitation wavelength (λex) corresponding to an absorption maximum.

-

Record the emission spectrum (λem) starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline (e.g., λex + 200 nm).

-

To obtain the excitation spectrum, set the emission monochromator to a known emission maximum and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Visualization: Jablonski Diagram for Absorption and Fluorescence

Caption: The relationship between light absorption and fluorescence emission.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. Each molecule has a unique set of vibrations that provides a "fingerprint," allowing for identification and structural analysis.[6]

Expertise & Experience: Interpreting Vibrational Spectra of PAHs

For 9-Fluorophenanthrene, the key vibrational modes to identify are:

-

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

-

Aromatic C=C ring stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region. The pattern is highly characteristic of the phenanthrene core.

-

C-H in-plane and out-of-plane bending: These occur in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The out-of-plane bending patterns are particularly useful for determining substitution patterns on the aromatic rings.

-

C-F stretching: This mode gives rise to a strong absorption in the IR spectrum, typically in the 1000-1350 cm⁻¹ region, though its exact position can be coupled with other vibrations.

IR and Raman spectroscopy are complementary. Vibrations that result in a large change in the dipole moment are strong in the IR spectrum (like C-F stretch), while vibrations that cause a significant change in polarizability are strong in the Raman spectrum (like the symmetric C=C ring stretches).

Experimental Protocol: FT-IR and Raman Spectroscopy

Step-by-Step Methodology (FT-IR using ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid 9-Fluorophenanthrene powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) over the mid-IR range (4000-400 cm⁻¹) to obtain a high-quality spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after use.

Visualization: Vibrational Spectroscopy Workflow

Caption: Parallel workflows for acquiring IR and Raman spectra.

Conclusion

The spectroscopic characterization of 9-Fluorophenanthrene is a multi-modal process, with each technique providing a unique and complementary piece of structural and electronic information. NMR spectroscopy defines the precise atomic connectivity, electronic spectroscopy maps the energetics of the π-system, and vibrational spectroscopy provides a detailed molecular fingerprint. The protocols and insights detailed in this guide provide a robust framework for researchers to obtain high-quality, reliable data, enabling the confident application of 9-Fluorophenanthrene in pioneering research and development.

References

- BenchChem. (n.d.). 9-Fluorophenanthrene | 440-21-1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96768, 9-Fluorophenanthrene.

-

Wiley-VCH GmbH. (n.d.). 9-Fluoro-phenanthrene. SpectraBase. Retrieved from [Link]

-

LookChem. (2025). 9-fluorophenanthrene - 440-21-1, C14H9F, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

- Lam, J., et al. (n.d.).

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Retrieved from [Link]

-

MDPI. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of phenanthrene derivatives P1-6.... Retrieved from [Link]

-

ResearchGate. (n.d.). Typical fluorescence spectroscopy of compounds 9, 10 and 12 in CH 2 Cl.... Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11766, 9-Phenylanthracene.

-

SMU. (2013). Description of Aromaticity with the Help of Vibrational Spectroscopy: Anthracene and Phenanthrene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenanthrene. NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Vibrational Spectroscopy Fingerprinting in Medicine: from Molecular to Clinical Practice. Retrieved from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13695, 9-Aminophenanthrene.

-

MDPI. (n.d.). Vibrational and Rovibrational Spectroscopy Applied to Astrochemistry. Retrieved from [Link]

-

CORE. (2011). Vibrational and electronic spectra of 9,10-dihydrobenzo(a)pyren-7(8H)-one and 7,8,9,10-tetrahydrobenzo(a)pyrene: An experimental and computational study. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]

-

ResearchGate. (2024). The Analysis of Vibrational Spectra: Past, Present and Future. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-Fluorophenanthrene

Foreword: The Analytical Power of NMR in the Realm of Substituted Polycyclic Aromatic Hydrocarbons

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled pillar in the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a deep understanding of NMR spectral data is not merely academic—it is a fundamental necessity for confirming molecular identity, purity, and stereochemistry. This guide focuses on 9-Fluorophenanthrene, a member of the polycyclic aromatic hydrocarbon (PAH) family. The introduction of a fluorine atom onto the phenanthrene scaffold significantly alters its electronic environment, creating a unique and informative spectral fingerprint. Fluorine (¹⁹F) itself is an NMR-active nucleus with 100% natural abundance and a high gyromagnetic ratio, making it an excellent probe for molecular structure and interactions.[1][2] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 9-Fluorophenanthrene, offering insights into the causal relationships between its structure and its spectral features, and presenting a robust experimental protocol for data acquisition.

Molecular Structure and Atom Numbering

A prerequisite for any spectral analysis is a clear understanding of the molecule's atomic framework. The numbering of the carbon atoms in 9-Fluorophenanthrene follows the standard convention for the phenanthrene ring system. This systematic numbering is essential for the unambiguous assignment of NMR signals discussed in the subsequent sections.

Sources

Physical and chemical properties of 9-Fluorophenanthrene

An In-Depth Technical Guide to 9-Fluorophenanthrene: Properties, Synthesis, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 9-Fluorophenanthrene, a fluorinated polycyclic aromatic hydrocarbon (PAH). The strategic incorporation of a fluorine atom onto the phenanthrene scaffold significantly modifies its physicochemical and biological properties, making it a molecule of considerable interest in materials science and medicinal chemistry. This document details its physical and chemical characteristics, provides an analysis of its spectral data, outlines a key synthetic methodology, discusses its reactivity, and explores its applications, particularly in the realm of drug discovery. Safety and handling protocols are also addressed to ensure its proper use in a research setting.

Introduction: The Significance of Fluorine in Polycyclic Aromatic Hydrocarbons

The introduction of fluorine into organic molecules is a cornerstone of modern chemical research, particularly in the development of pharmaceuticals and advanced materials.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond allow it to profoundly alter the electronic landscape, metabolic stability, and conformational preferences of a parent molecule without introducing significant steric hindrance.[1]

In the context of polycyclic aromatic hydrocarbons (PAHs), fluorination can enhance resistance to oxidative degradation by lowering the energy of the Highest Occupied Molecular Orbital (HOMO).[1] This modification is crucial for tuning the properties of organic semiconducting materials.[1] Furthermore, in medicinal chemistry, the C-F bond can serve as a stable metabolic blocker, preventing enzymatic degradation at specific sites and thereby improving a drug candidate's pharmacokinetic profile.[1] 9-Fluorophenanthrene (Figure 1) serves as a valuable model compound and building block for exploring these fluorine-driven effects.

Caption: Molecular Structure of 9-Fluorophenanthrene.

Physicochemical Properties

The fundamental physical and chemical properties of 9-Fluorophenanthrene are summarized below. These characteristics are essential for its handling, purification, and application in various experimental setups.

| Property | Value | Source(s) |

| IUPAC Name | 9-fluorophenanthrene | [3] |

| CAS Number | 440-21-1 (previously 384-01-0) | [3][4][5] |

| Molecular Formula | C₁₄H₉F | [3][4] |

| Molecular Weight | 196.22 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Melting Point | 51-52 °C | [4] |

| Boiling Point | 340.9 ± 11.0 °C (Predicted) | [4] |

| Density | 1.212 g/cm³ (Predicted) | [4] |

| Solubility | Low in water; soluble in many organic solvents. | [1][6] |

| InChIKey | ACVPCMDDAOQHQS-UHFFFAOYSA-N | [3] |

Note on CAS Number: The CAS number 440-21-1 is the currently accepted identifier. The number 384-01-0 has also been associated with this compound in some older sources.[3][5][7][8]

Spectral Analysis

Spectroscopic techniques are critical for the unambiguous identification and structural elucidation of 9-Fluorophenanthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of 9-Fluorophenanthrene.

-

¹H NMR: The proton NMR spectrum will display a complex series of multiplets in the aromatic region (typically 7.0-9.0 ppm). The fluorine atom at the C9 position will induce coupling with nearby protons, further splitting the signals and aiding in assignment.

-

¹³C NMR: The carbon spectrum provides definitive evidence of the carbon skeleton. The carbon atom directly bonded to fluorine (C9) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The signals of other nearby carbons will also be split by smaller two- and three-bond couplings (²JCF, ³JCF).[3][9]

-

¹⁹F NMR: This technique is highly specific for the fluorine nucleus. The spectrum of 9-Fluorophenanthrene will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an sp²-hybridized carbon in a PAH system.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For 9-Fluorophenanthrene, the spectrum is characterized by:

-

C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.[10]

-

C=C stretching (aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region.[10]

-

C-F stretching: A strong absorption band, typically found in the 1000-1300 cm⁻¹ range, which is indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron impact (EI) ionization, 9-Fluorophenanthrene will show a prominent molecular ion (M⁺) peak at m/z = 196, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₄H₉F) with high accuracy.[3]

Chemical Properties and Reactivity

The reactivity of 9-Fluorophenanthrene is dictated by the electron-rich phenanthrene core and the properties of the C9-F bond.

-

Electrophilic Aromatic Substitution: The phenanthrene system is susceptible to electrophilic attack. The C9 and C10 positions are the most reactive.[1] The presence of the electronegative fluorine atom at C9 will deactivate the ring system towards further electrophilic substitution compared to unsubstituted phenanthrene, and will direct incoming electrophiles to other positions.

-

Nucleophilic Aromatic Substitution (SNAr): The C-F bond is generally very strong and not susceptible to cleavage by nucleophiles under standard conditions. Harsh conditions would be required to achieve SNAr at the C9 position.

-

Metabolic Stability: As mentioned, the C-F bond is resistant to enzymatic cleavage. This makes 9-Fluorophenanthrene a useful scaffold in drug design, where the C9 position might otherwise be a site of metabolic hydroxylation and subsequent clearance.[1]

Synthesis of 9-Fluorophenanthrene

Several synthetic routes to 9-Fluorophenanthrene have been reported. A common and effective laboratory-scale method involves a halogen exchange (Halex) reaction starting from a more readily available precursor like 9-Bromophenanthrene.[11]

Caption: General workflow for the synthesis of 9-Fluorophenanthrene.

Experimental Protocol: Synthesis via Halogen Exchange

Causality: This protocol leverages the higher reactivity of the C-Br bond compared to the C-F bond. Anhydrous potassium fluoride (KF) serves as the fluoride source. A phase-transfer catalyst is essential to increase the solubility and reactivity of the fluoride salt in the organic solvent, while a high-boiling aprotic solvent is required to reach the necessary reaction temperatures.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 9-Bromophenanthrene (1.0 eq).[6][12]

-

Reagents: Add spray-dried, anhydrous potassium fluoride (2-3 eq) and a catalytic amount of a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

-

Solvent: Add a suitable high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide) to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to a high temperature (typically 180-220°C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure 9-Fluorophenanthrene.[13]

Applications in Research and Drug Development

The unique properties conferred by the fluorine atom make 9-Fluorophenanthrene and its derivatives valuable in several high-technology and biomedical fields.

Caption: Impact of 9-Fluorophenanthrene's properties on key applications.

-

Materials Science: Fluorinated PAHs are actively investigated as organic semiconducting materials for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atom can improve solubility for device fabrication, influence crystal packing to enhance charge mobility, and increase the material's resistance to air oxidation.[1]

-

Drug Discovery: This is a primary area of interest. The phenanthrene core is found in numerous biologically active natural products. Using 9-Fluorophenanthrene as a starting material or structural motif allows medicinal chemists to:

-

Block Metabolic Oxidation: Prevent the formation of unwanted metabolites at the C9 position, thereby improving the drug's half-life and bioavailability.[1]

-

Tune Receptor Binding: The polar C-F bond can introduce favorable dipole-dipole or hydrogen bonding interactions with a biological target, potentially increasing binding affinity and potency.[2]

-

Modify Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP) and acidity (pKa), which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Safety and Handling

As a polycyclic aromatic hydrocarbon derivative, 9-Fluorophenanthrene must be handled with appropriate caution in a laboratory setting.

-

Hazard Summary: Harmful if swallowed (GHS Category 4). Very toxic to aquatic life with long-lasting effects (GHS Category 1).[14]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

9-Fluorophenanthrene is more than a simple halogenated hydrocarbon; it is a versatile chemical tool and building block. Its properties, derived from the interplay between the rigid, aromatic phenanthrene core and the unique electronic nature of fluorine, provide a rich platform for innovation. For materials scientists, it offers a pathway to more stable and efficient organic electronic devices. For medicinal chemists and drug development professionals, it represents a key tactic in the rational design of metabolically robust and potent therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in these exciting fields.

References

-

PubChem. (n.d.). 9-Fluorophenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 9-fluorophenanthrene. Retrieved from [Link]

-

Goldberg, M. A., Ordas, E. P., & Carsch, G. (1945). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Journal of the American Chemical Society, 67(10), 1734-1735. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Fluoro-phenanthrene. John Wiley & Sons, Inc. Retrieved from [Link]

-

Goettl, S. J., et al. (2021). Gas-phase synthesis of anthracene and phenanthrene via radical-radical reaction induced ring expansions. Science Advances. Retrieved from [Link]

- Google Patents. (n.d.). CN101817719A - 9-fluorene-anthracene compound and synthesis method thereof.

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and di-alkylated phenanthrene. Retrieved from [Link]

-

F2 Chemicals Ltd. (n.d.). Perfluoroperhydrophenanthrene - SDS EU (Reach Annex II). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

PubChem. (n.d.). 9-Phenanthrol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 9-Bromophenanthrene. Retrieved from [Link]

-

Cheméo. (n.d.). 9-Chlorophenanthrene. Retrieved from [Link]

-

IIS Windows Server. (n.d.). U've just received the most beautiful Christmas card. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Quimica General Vol 1 Esteban Santos. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

Agenzia Entrate. (n.d.). 4 - csv. Retrieved from [Link]

-

IR NMR Chart New. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 9-Phenylanthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). BOTEC Study of Hinds County CJ System. Retrieved from [Link]

-

Internet Archive. (1996). Full text of "The Times , 1996, UK, English". Retrieved from [Link]

Sources

- 1. 9-Fluorophenanthrene | 440-21-1 | Benchchem [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 9-Fluorophenanthrene | C14H9F | CID 96768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-fluorophenanthrene | 440-21-1 [amp.chemicalbook.com]

- 5. epubs.nsla.nv.gov [epubs.nsla.nv.gov]

- 6. CAS 573-17-1: 9-Bromophenanthrene | CymitQuimica [cymitquimica.com]

- 7. scribd.com [scribd.com]

- 8. agenziaentrate.gov.it [agenziaentrate.gov.it]

- 9. spectrabase.com [spectrabase.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. 9-Bromophenanthrene | CAS#:573-17-1 | Chemsrc [chemsrc.com]

- 12. 9-Bromophenanthrene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 13. espublisher.com [espublisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Molecular structure and formula of 9-Fluorophenanthrene

Abstract: This technical guide provides a comprehensive overview of 9-Fluorophenanthrene, a fluorinated polycyclic aromatic hydrocarbon of significant interest to researchers, scientists, and drug development professionals. We will explore its molecular structure, chemical formula, and key physicochemical properties. Furthermore, this guide will delve into established synthesis protocols, spectroscopic characterization techniques, and notable applications, grounding all claims in authoritative scientific sources.

Core Molecular Characteristics

Understanding the fundamental molecular and structural properties of 9-Fluorophenanthrene is paramount to appreciating its chemical behavior and potential applications.

Molecular Formula and Structure

The chemical formula for 9-Fluorophenanthrene is C₁₄H₉F .[1][2] This indicates a molecule composed of fourteen carbon atoms, nine hydrogen atoms, and a single fluorine atom. Its structure consists of a phenanthrene core, which is a polycyclic aromatic hydrocarbon made of three fused benzene rings. The fluorine atom is substituted at the 9-position of this core.

The IUPAC name for this compound is 9-fluorophenanthrene.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 9-Fluorophenanthrene is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 196.22 g/mol | [1][2] |

| CAS Number | 440-21-1 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 89-92 °C | [3] |

Synthesis and Purification

The synthesis of 9-Fluorophenanthrene can be achieved through various organic chemistry routes. A common precursor for its synthesis is 9-bromophenanthrene.[4] The preparation of 9-Fluorophenanthrene has been a subject of study in the context of phenanthrene derivatives.[5]

Illustrative Synthesis Workflow

A generalized workflow for a potential synthesis route is depicted below. This diagram illustrates the logical progression from a starting material to the final purified product.

Sources

CAS number and IUPAC name for 9-Fluorophenanthrene

An In-Depth Technical Guide to 9-Fluorophenanthrene: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a widely recognized strategy for modulating molecular properties. Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Among the vast array of fluorinated compounds, polycyclic aromatic hydrocarbons (PAHs) represent a class of significant interest. This guide provides a comprehensive technical overview of 9-Fluorophenanthrene, a key fluorinated PAH, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, spectroscopic identity, chemical reactivity, and potential applications, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundation of all scientific inquiry. 9-Fluorophenanthrene is systematically identified by its IUPAC name and CAS number, ensuring unambiguous communication in research and commerce.

-

IUPAC Name: 9-fluorophenanthrene[2]

-

CAS Number: 440-21-1[2]

-

Molecular Formula: C₁₄H₉F

-

Molecular Weight: 196.22 g/mol [2]

The physicochemical properties of 9-Fluorophenanthrene dictate its behavior in various chemical and biological systems. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 196.22 g/mol | PubChem[2] |

| Molecular Formula | C₁₄H₉F | PubChem[2] |

| XLogP3 | 4.5 | PubChem[2] |

| Appearance | Solid (typical for PAHs) | General Knowledge |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

Synthesis of 9-Fluorophenanthrene

The regioselective introduction of a fluorine atom onto an aromatic ring is a critical challenge in synthetic chemistry. For 9-Fluorophenanthrene, the most reliable and established method is the Balz-Schiemann reaction , which proceeds via a diazonium salt intermediate.[3][4] This approach ensures that the fluorine atom is placed specifically at the 9-position, avoiding the formation of complex isomeric mixtures that can result from direct fluorination attempts.

The synthesis is a two-step process starting from the commercially available 9-bromophenanthrene.

Step 1: Synthesis of 9-Aminophenanthrene (Precursor) The precursor, 9-aminophenanthrene, can be synthesized from 9-bromophenanthrene. While several methods exist, a common approach involves nucleophilic substitution or metal-catalyzed amination. For the purpose of this guide, we recognize 9-aminophenanthrene as a key intermediate that can be sourced commercially or synthesized.[5][6]

Step 2: Balz-Schiemann Reaction for 9-Fluorophenanthrene This reaction transforms the amino group of 9-aminophenanthrene into a fluorine atom. The causality behind this choice is its high fidelity for aryl fluoride synthesis. The process involves diazotization of the amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol: Balz-Schiemann Reaction

Disclaimer: This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood by trained personnel.

-

Diazotization:

-

Dissolve 9-aminophenanthrene (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, ~48%).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The precipitation of the 9-phenanthrenediazonium tetrafluoroborate salt should be observed.

-

-

Isolation of Diazonium Salt:

-

Collect the precipitated diazonium salt by vacuum filtration.

-

Wash the solid with cold water, followed by cold ethanol, and finally with cold diethyl ether to facilitate drying.

-

Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

-

Thermal Decomposition (Fluorination):

-

Gently heat the dry 9-phenanthrenediazonium tetrafluoroborate salt in an appropriate flask. The decomposition usually starts between 100-150 °C.

-

The solid will decompose, evolving nitrogen (N₂) and boron trifluoride (BF₃) gases, leaving behind crude 9-Fluorophenanthrene.

-

The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

-

Synthesis Workflow Diagram

Caption: Synthesis of 9-Fluorophenanthrene via the Balz-Schiemann reaction.

Spectroscopic Characterization

The structural elucidation of 9-Fluorophenanthrene relies on standard spectroscopic techniques. The presence of the fluorine atom introduces characteristic splitting patterns in NMR spectra, which are invaluable for confirming its identity.

-

¹H NMR: The proton spectrum will show complex multiplets in the aromatic region (~7.5-8.8 ppm). Protons on the same ring as the fluorine atom and those in close spatial proximity will exhibit coupling to ¹⁹F, resulting in additional splitting (doublets of doublets, etc.).

-

¹³C NMR: The carbon spectrum provides key information. The carbon directly bonded to fluorine (C9) will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 240-260 Hz). Carbons two and three bonds away will show smaller couplings (²JCF and ³JCF), which are diagnostic for confirming the fluorine's position.[7]

-

¹⁹F NMR: The fluorine spectrum is the simplest and most direct confirmation. It will show a single resonance for the fluorine atom, likely appearing as a multiplet due to couplings with nearby protons (³JHF and ⁴JHF).[8]

Reactivity and Mechanistic Insights

The reactivity of phenanthrene is characterized by a preference for reactions at the C9 and C10 positions. This is because the C9-C10 bond has more double-bond character than the other bonds in the molecule, and electrophilic attack at this position leads to the most stable carbocation intermediate, one that retains a complete naphthalene substructure with its associated aromatic stabilization energy.[1]

Electrophilic Aromatic Substitution

For 9-Fluorophenanthrene, electrophilic aromatic substitution (EAS) is expected to occur at the C10 position. The fluorine atom at C9 influences the reactivity through two opposing electronic effects:

-

Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted phenanthrene.

-

Resonance Effect (+R): Fluorine's lone pairs can donate electron density into the aromatic system, acting as an ortho, para-director. In this case, it directs incoming electrophiles to the C10 position.

The resonance effect typically governs the regioselectivity, while the inductive effect modulates the overall reaction rate. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are predicted to yield 9-fluoro-10-substituted phenanthrene derivatives.

Mechanism of Electrophilic Attack

Caption: Electrophilic attack at the C10 position of 9-Fluorophenanthrene.

Applications in Research and Development

The unique properties imparted by the fluorine atom make 9-Fluorophenanthrene a valuable building block in several advanced research areas.

Drug Discovery and Medicinal Chemistry

The phenanthrene core is found in numerous natural products with interesting biological activities.[7] Fluorine substitution is a proven strategy to enhance the pharmacological profile of lead compounds.[9] Specifically, 9-substituted phenanthrenes have been used as scaffolds for potent cytotoxic agents. For example, they serve as the basis for designing tylophorine analogues, which have shown promising anticancer activity.[7] The introduction of a fluorine atom at the 9-position can:

-

Block Metabolic Oxidation: The C9 position is often susceptible to metabolic attack. A C-F bond is exceptionally stable, preventing this and potentially increasing the drug's half-life.

-

Modulate Binding Affinity: The polar C-F bond can engage in favorable interactions within a protein's active site, enhancing binding potency and selectivity.

-

Improve Pharmacokinetics: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability.

Materials Science

Fluorinated PAHs are of great interest in the development of organic electronics. Their properties can be fine-tuned for applications in:

-

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the phenanthrene core can be modified by fluorination to adjust emission wavelengths and improve quantum efficiency.

-

Organic Field-Effect Transistors (OFETs): Fluorination can influence the packing of molecules in the solid state, which is critical for charge transport and overall device performance.

Safety and Handling

As a polycyclic aromatic hydrocarbon derivative, 9-Fluorophenanthrene requires careful handling.

-

Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects.

-

Handling Precautions:

-

First Aid Measures:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

9-Fluorophenanthrene stands as a testament to the power of fluorine in molecular design. Its synthesis, while requiring careful execution of the Balz-Schiemann reaction, provides clean, regioselective access to this valuable molecule. Its predictable reactivity at the C10 position, coupled with the profound electronic influence of the fluorine atom, makes it an attractive substrate for creating novel derivatives. For scientists in drug discovery and materials science, 9-Fluorophenanthrene offers a robust platform for developing next-generation therapeutics and advanced functional materials, underscoring the enduring importance of fluorination in chemical innovation.

References

-

Goldberg, M. A., Ordas, E. P., & Carsch, G. (1946). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Journal of the American Chemical Society, 68(9), 1804–1806. [Link]

-

PubChem. (n.d.). 9-Fluorophenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 9-Aminophenanthrene. Retrieved from [Link]

-

McNally, A. (2018). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Angewandte Chemie International Edition, 57(31), 9987-9991. [Link]

-

Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. [Link]

-

Dhingra, S. K. (2018). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. ResearchGate. [Link]

-

PubChem. (n.d.). 9-Aminophenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Yang, X., et al. (2009). Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents. Journal of Medicinal Chemistry, 52(18), 5654–5663. [Link]

-

Chemistry LibreTexts. (2021). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

-

PubChem. (n.d.). 9-Fluorophenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Alfa Aesar. (2026). Safety Data Sheet for 9-Bromophenanthrene. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Fluoro-phenanthrene. John Wiley & Sons, Inc. Retrieved from [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8397. [Link]

-

ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 9-Fluorophenanthrene | C14H9F | CID 96768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 9-Aminophenanthrene | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs): A Frontier in Environmental Science

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Predicted Environmental Fate, Toxicity, and the Imperative for Future Research

Abstract

Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) represent a class of compounds primarily explored for their unique optical and electronic properties in materials science. Unlike their parent Polycyclic Aromatic Hydrocarbons (PAHs), which are ubiquitous environmental pollutants, the environmental footprint of F-PAHs is largely unknown. This guide synthesizes the current, limited knowledge on F-PAHs, establishing a foundational framework based on the well-documented behavior of parent PAHs and the fundamental principles of organofluorine chemistry. We project the environmental fate of F-PAHs, hypothesizing increased persistence due to the robust carbon-fluorine bond. Toxicological profiles are inferred from the known mechanisms of PAH toxicity, particularly Aryl Hydrocarbon Receptor (AhR) activation, while considering the potential modulatory effects of fluorine substitution. This document serves as a technical whitepaper, outlining the critical knowledge gaps and providing detailed experimental workflows for researchers to investigate the environmental transport, degradation, bioaccumulation, and toxicity of this emerging class of molecules.

Introduction: The Emergence of Fluorinated PAHs

Polycyclic Aromatic Hydrocarbons (PAHs) are well-established environmental contaminants resulting from the incomplete combustion of organic materials. Their toxicity, persistence, and carcinogenicity have made them a focal point of environmental regulation and research for decades.[1][2][3][4][5] In contrast, Fluorinated PAHs (F-PAHs)—PAH structures where one or more hydrogen atoms are replaced by fluorine—are not known as widespread environmental pollutants. Instead, they have been synthesized with specific, "pinpoint" fluorination for use in advanced materials, such as n-type semiconductors for electronic devices, owing to their unique physicochemical properties.[6][7][8]

The introduction of fluorine atoms into a PAH molecule dramatically alters its properties:

-

Electronegativity and Stability: Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. This suggests that F-PAHs are likely to be significantly more resistant to degradation than their parent compounds.[9][10]

-

Solubility and Lipophilicity: Fluorination can increase a molecule's solubility in certain organic solvents and modify its lipophilicity, which has profound implications for environmental partitioning and bioaccumulation.[7][11]

-

Electronic Properties: The electron-withdrawing nature of fluorine lowers the HOMO and LUMO energy levels of the PAH core, a property exploited in materials science but one that could also alter biological interactions, such as receptor binding.[7][12]

Given the increasing synthesis and application of these novel materials, and the history of other fluorinated compounds (e.g., PFAS) becoming persistent global pollutants, a proactive assessment of the potential environmental fate and toxicity of F-PAHs is scientifically prudent. This guide provides the theoretical basis and practical methodologies for such an assessment.

Predicted Environmental Fate of F-PAHs: A Paradigm of Persistence

The environmental journey of a contaminant—its transport, degradation, and ultimate sinks—is dictated by its chemical structure. For F-PAHs, we must infer this journey by combining our knowledge of parent PAHs with the known effects of fluorination.

Enhanced Persistence: The Challenge of the C-F Bond

Microbial degradation and photodegradation are the primary natural attenuation pathways for parent PAHs.[13][14][15]

-

Resistance to Biodegradation: Microbial enzymes, particularly dioxygenases, initiate PAH degradation by attacking the aromatic rings. The high strength of the C-F bond is expected to make F-PAHs highly recalcitrant to such enzymatic attacks. Studies on other polyfluorinated compounds confirm that microbial defluorination is a rare and slow process.[9][10][16] The metabolic end-product, the fluoride ion, is also significantly more toxic to microorganisms than the chloride ion produced from chlorinated compounds, potentially inhibiting the degrading consortia.[9]

-

Photodegradation Potential: While direct photolysis contributes to the degradation of some PAHs, the process is complex and wavelength-dependent.[15] Fluorination may alter the UV-absorption spectra and quantum yields of F-PAHs, but the inherent stability of the C-F bond suggests a general resistance to photochemical breakdown compared to C-H bonds.

We hypothesize that F-PAHs will exhibit significantly longer environmental half-lives than analogous PAHs, leading to greater persistence and potential for long-range transport.

Transport and Partitioning

The movement of PAHs through air, water, and soil is governed by properties like volatility and sorption to organic matter.[17][18][19] While data for F-PAHs is scarce, their increased solubility in certain organic solvents suggests they will readily partition into soil organic carbon and sediments, similar to high molecular weight PAHs.[7][11] Their potential for atmospheric transport will depend on the degree of fluorination and the specific parent PAH structure.

Bioaccumulation Potential

PAHs accumulate in the lipid-rich tissues of organisms, a process known as bioaccumulation.[20][21][22][23][24] The partitioning behavior of F-PAHs will be a key determinant of their bioaccumulation factor (BAF). While fluorination can decrease lipophilicity in some contexts, the overall stability and resistance to metabolic breakdown suggest that once absorbed, F-PAHs may be difficult for organisms to eliminate, potentially leading to significant bioaccumulation in aquatic and terrestrial food webs.

Diagram: Hypothesized Environmental Fate of F-PAHs

The following diagram illustrates the predicted pathways and heightened persistence of F-PAHs in the environment compared to their parent counterparts.

Caption: Predicted environmental pathways and persistence of F-PAHs.

Predicted Toxicity of F-PAHs: An Altered Mechanism?

The primary mechanism of carcinogenic PAH toxicity involves metabolic activation mediated by the Aryl Hydrocarbon Receptor (AhR).[25][26]

Aryl Hydrocarbon Receptor (AhR) Activation

The AhR is a ligand-activated transcription factor that regulates the expression of xenobiotic-metabolizing enzymes, such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[25][27] Many PAHs are potent AhR agonists.[28][29] Upon binding, the AhR complex translocates to the nucleus and initiates the transcription of genes that metabolize the PAH itself. This process, however, can create reactive diol-epoxide intermediates that bind covalently to DNA, forming adducts that can lead to mutations and cancer.[26]

It is highly probable that F-PAHs also act as AhR ligands. The planarity of the PAH core, a key feature for receptor binding, is not compromised by fluorine substitution.[7] However, the electronic modifications induced by fluorine could alter the binding affinity and efficacy. Studies on chlorinated PAHs (Cl-PAHs) have shown that the degree of halogenation and the position of the halogens can significantly influence AhR activation, sometimes resulting in higher activity than the parent PAH.[30] We can hypothesize a similar structure-activity relationship for F-PAHs, where specific fluorination patterns could either enhance or reduce AhR-mediated toxicity.

Diagram: The Aryl Hydrocarbon Receptor (AhR) Pathway

This diagram shows the established mechanism of PAH toxicity, which serves as the primary model for investigating F-PAHs.

Caption: The AhR pathway, a probable toxicity mechanism for F-PAHs.

Experimental Workflows: A Roadmap for Investigation

Generating the necessary environmental and toxicological data for F-PAHs requires robust, validated methodologies. The following protocols are proposed as a starting point for researchers.

Protocol: Analysis of F-PAHs in Environmental Matrices

This workflow outlines the steps for extracting and quantifying F-PAHs from soil or sediment samples. It is adapted from standard methods for parent PAHs.[31]

Objective: To determine the concentration of target F-PAHs in a soil/sediment sample.

Methodology:

-

Sample Preparation:

-

Air-dry the soil/sediment sample to a constant weight.

-

Sieve through a 2 mm mesh to remove large debris.

-

Homogenize the sample thoroughly.

-

-

Extraction (Pressurized Solvent Extraction - PSE):

-

Causality: PSE is chosen over traditional Soxhlet extraction for its reduced solvent consumption and faster extraction times.

-

Mix 10 g of the homogenized sample with a drying agent (e.g., diatomaceous earth).

-

Spike the sample with a surrogate standard (e.g., a deuterated or ¹³C-labeled F-PAH) to monitor extraction efficiency.

-

Extract using a PSE system with a 1:1 mixture of acetone and hexane at 100°C and 1500 psi.

-

-

Extract Cleanup (Solid Phase Extraction - SPE):

-

Causality: A cleanup step is critical to remove co-extracted interferences (lipids, organic matter) that can affect chromatographic performance and detection.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

Pass the concentrated extract through a silica gel SPE cartridge.